Methyl 1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methylbenzyl group, a nitro group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method starts with the nitration of 3-methylbenzyl chloride to introduce the nitro group. This is followed by the reaction with hydrazine to form the pyrazole ring. The final step involves esterification with methyl chloroformate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylbenzyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 1-(3-methylbenzyl)-3-amino-1H-pyrazole-4-carboxylate.
Substitution: Halogenated or nitrated derivatives of the original compound.
Hydrolysis: 1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of Methyl 1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Methyl 1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
1-(3-methylbenzyl)-3-amino-1H-pyrazole-4-carboxylate: Similar structure but with an amino group instead of a nitro group.
1-(3-methylbenzyl)-3-chloro-1H-pyrazole-4-carboxylate: Similar structure but with a chloro group instead of a nitro group.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C13H13N3O4 |
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Molecular Weight |
275.26 g/mol |
IUPAC Name |
methyl 1-[(3-methylphenyl)methyl]-3-nitropyrazole-4-carboxylate |
InChI |
InChI=1S/C13H13N3O4/c1-9-4-3-5-10(6-9)7-15-8-11(13(17)20-2)12(14-15)16(18)19/h3-6,8H,7H2,1-2H3 |
InChI Key |
ZJCYOKRRTMTKCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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